(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-10-11-17(25)13-19(14)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIMPKIXNWDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the 5-chloro-2-methylphenylamine and the chromene derivative.
Attachment of the Pyridinyl Substituent: The final step involves the coupling of the pyridinyl group to the chromene core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups
Reduction Products: Amino derivatives
Substitution Products: Compounds with substituted functional groups at the chloro or methoxy positions
Scientific Research Applications
Research indicates that this compound exhibits significant potential in medicinal chemistry due to its various biological activities:
Anticancer Activity
Studies have demonstrated that chromene derivatives, including this compound, show potent cytotoxic effects against various cancer cell lines. For example:
- In Vitro Studies : The compound was tested against multiple cancer cell lines, revealing IC50 values comparable to established chemotherapeutics. A study indicated that similar chromene derivatives had IC50 values ranging from 0.39 to 4.85 µM against HeLa and HepG2 cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (Similar Chromene) | HeLa | 0.39 | |
| (Similar Chromene) | HepG2 | 4.85 | |
| (Target Compound) | Various | TBD | Ongoing Research |
Antibacterial Activity
Chromene derivatives have also been noted for their antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, related compounds have shown effectiveness against various bacterial strains:
- Mechanism : The antibacterial activity is often attributed to enzyme inhibition and disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
Research has suggested that chromene derivatives can exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.
Study on Coumarin Derivatives
A series of coumarin derivatives were synthesized and evaluated for their biological activities, revealing that structural modifications significantly influenced their anticancer potency. This indicates a pathway for optimizing (2Z)-2... for enhanced efficacy in cancer treatment.
Molecular Docking Studies
Molecular docking studies have been conducted on similar chromene compounds to evaluate their binding affinity to key targets involved in cancer progression, such as CK2 enzyme. These studies suggest potential mechanisms of action through which the compound may exert its effects .
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromene Derivatives with Varied Imino and Amide Substituents
The following analogs share the chromene-3-carboxamide backbone but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):
Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Key Findings :
The 2-chlorophenyl substituent in Compound 15 () lacks the methyl group, reducing steric bulk and possibly weakening target affinity .
Amide Group Variations :
- The 6-methylpyridin-2-yl moiety in the target compound provides a hydrogen-bond acceptor (pyridine nitrogen) and moderate lipophilicity. In contrast, 2-chlorophenyl () or 2-methoxyphenyl () amides lack this feature, which may diminish interactions with polar residues in enzyme active sites .
- Simple carboxamide derivatives () lack the extended aromaticity of pyridinyl or substituted phenyl groups, likely reducing π-π stacking interactions .
Impact of Substituents on Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- Lipophilicity: The target compound’s 6-methylpyridin-2-yl group balances hydrophobicity (methyl) and polarity (pyridine), yielding a moderate LogP.
- Electron Effects: Chloro and methyl groups (target compound) are electron-withdrawing and donating, respectively, creating a polarized imino bond that may enhance electrophilic reactivity compared to methoxy-substituted derivatives .
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, notable for its diverse biological activities. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic applications, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22ClN3O3 |
| Molecular Weight | 421.89 g/mol |
| CAS Number | 1327185-77-2 |
Structure
The compound features a chromene structure with significant substituents that contribute to its biological activity. The presence of a chloro group and a methoxy group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit anticancer properties. A study demonstrated that derivatives of chromene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that a related compound inhibited the growth of various cancer cell lines by modulating pathways associated with apoptosis and cell survival .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation .
Antioxidant Activity
In addition to anticancer properties, the compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases, including cancer. Studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Study 1: Antitumor Efficacy in Animal Models
A recent study investigated the efficacy of a related chromene derivative in murine models. The results indicated significant tumor regression when administered at specific dosages over a defined period. The compound demonstrated an ability to enhance the immune response against tumor cells while reducing tumor size significantly .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase, suggesting a targeted mechanism against rapidly dividing cells .
Q & A
Q. How do crystallographic packing forces affect the compound’s polymorphic forms, and which form is thermodynamically stable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
